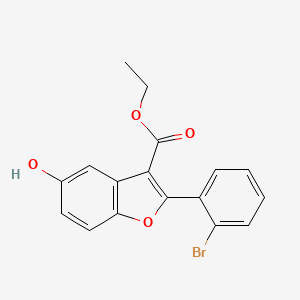
Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate is an organic compound that belongs to the benzofuran family This compound is characterized by its complex structure, which includes a bromophenyl group, a hydroxy group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the hydroxy and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Ethyl 2-(2-bromophenyl)acetamide: Shares the bromophenyl group but differs in the rest of the structure.
2-Bromophenethyl alcohol: Contains the bromophenyl group but lacks the benzofuran and ester functionalities.
Uniqueness: Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the benzofuran ring system also adds to its structural complexity and potential for diverse applications.
生物活性
Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of benzofuran derivatives. Its structure includes a benzofuran core, an ethyl ester group, and a bromophenyl substituent, along with a hydroxyl group at the 5-position. The presence of the hydroxyl group enhances its reactivity and biological interactions through hydrogen bonding with biological macromolecules .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The bromophenyl group may participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with enzymes and receptors. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against Mycobacterium tuberculosis (Mtb) with promising results:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated a MIC value ranging from 0.0313 to 0.0625 μg/mL against Mtb H37Rv, indicating potent anti-tubercular activity .
- Selectivity : The compound showed high selectivity towards Mtb compared to Vero cells, with selectivity indices suggesting low cytotoxicity to mammalian cells .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that derivatives of benzofuran compounds can inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity Assays : In vitro assays have shown that certain derivatives exhibit low IC50 values against various cancer cell lines while maintaining non-cytotoxic effects on normal cells (e.g., IC50 > 150 µM against 3T3 cell line) .
- Mechanisms : The compound may inhibit key signaling pathways involved in cancer cell growth and survival, potentially acting as an anti-estrogen agent or targeting mTOR signaling pathways .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | MIC/IC50 Values | Notes |
|---|---|---|
| Antimicrobial | MIC: 0.0313 - 0.0625 μg/mL (Mtb) | High selectivity towards Mtb; low toxicity to Vero cells |
| Cytotoxicity | IC50 > 150 µM (3T3) | Non-cytotoxic at tested concentrations |
| Anticancer | Varies by cell line | Potential inhibition of cancer proliferation through multiple pathways |
Case Studies
- Mycobacterial Inhibition : A study focused on the synthesis and evaluation of benzofuran derivatives highlighted that this compound exhibited enhanced anti-tuberculosis activity compared to other analogs, reinforcing its potential as a lead compound for tuberculosis treatment .
- Cancer Cell Proliferation : In another study, derivatives were screened for their ability to inhibit cancer cell lines, revealing that modifications in the benzofuran structure significantly influenced their anticancer efficacy .
属性
分子式 |
C17H13BrO4 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC 名称 |
ethyl 2-(2-bromophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13BrO4/c1-2-21-17(20)15-12-9-10(19)7-8-14(12)22-16(15)11-5-3-4-6-13(11)18/h3-9,19H,2H2,1H3 |
InChI 键 |
XENUSTJYMLSQTH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















